molecular formula C24H32O6 B12820560 5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

Cat. No.: B12820560
M. Wt: 416.5 g/mol
InChI Key: SOGONHOGEFLVPE-LIEOLBNJSA-N
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Description

The compound 5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one is a complex organic molecule with a unique structure This compound is characterized by its multiple hydroxyl groups, a ketone group, and a pyran ring fused to a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization to introduce the hydroxyl and ketone groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one: can be compared with similar compounds such as:

    Steroids: Similar in structure due to the cyclopenta[a]phenanthrene core.

    Flavonoids: Share the pyran ring but differ in the overall structure and functional groups.

    Terpenoids: Similar in having multiple hydroxyl groups and complex ring structures.

The uniqueness of this compound lies in its specific arrangement of functional groups and the combination of the cyclopenta[a]phenanthrene core with the pyran ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

5-[(3S,8R,10S,12R,13S,14S)-3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19,21,25,28-29H,4-5,7-11H2,1-2H3/t14?,15-,16?,17+,19?,21-,22-,23-,24-/m0/s1

InChI Key

SOGONHOGEFLVPE-LIEOLBNJSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1CC[C@@H]3C2C(=O)[C@@H]([C@]4([C@@]3(CCC4C5=COC(=O)C=C5)O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)C(C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O

Origin of Product

United States

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